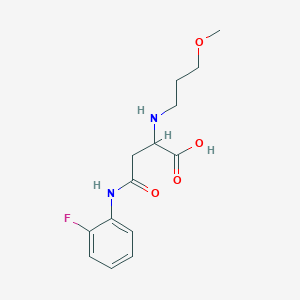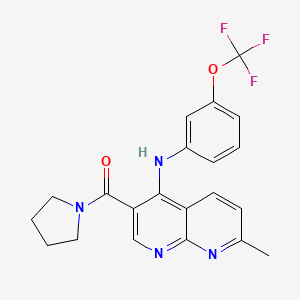![molecular formula C18H20N4O6 B2880719 2-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl 3,4,5-trimethoxybenzenecarboxylate CAS No. 860611-14-9](/img/structure/B2880719.png)
2-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl 3,4,5-trimethoxybenzenecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl 3,4,5-trimethoxybenzenecarboxylate” is a derivative of 5-methyl-6-nitro-7-oxo-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidine . It is a heterocyclic compound, which means it contains atoms of at least two different elements as members of its rings .
Synthesis Analysis
The synthesis of this compound involves electrochemical transformations in aqueous and aprotic media . The process includes the reduction of the compound in DMF on a background of tetrabutylammonium salts, which proceeds in two stages, controlled by the kinetics of second-order reactions .Molecular Structure Analysis
The molecular structure of this compound is complex, with a molecular weight of 150.1380 . It contains a heterocyclic anion 5-methyl-6-nitro-7-oxo-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidin, which is formed upon the potentials of the first peak .Chemical Reactions Analysis
The compound undergoes a series of electrochemical transformations . In the first stage, the reduction of the compound is accompanied by protonation by the initial compound of the basic intermediate products formed in the electrode reaction (self-protonation mechanism) . The second stage corresponds to the formation of a dianion radical upon the reduction of the heterocyclic anion .科学的研究の応用
Antiviral Drug Development
This compound has shown promise as an antiviral drug . Its redox conversions have been studied, revealing potential for electrochemical transformations in aqueous and aprotic media . These properties could be harnessed to develop new medications targeting viral infections.
Electrochemical Studies
The electrochemical behavior of this compound provides valuable insights into its redox properties. It undergoes irreversible reduction in acidic media, which is an important characteristic for designing electrochemical sensors or redox-mediated synthesis processes .
Synthesis of Ruthenium (II)-Hmtpo Complexes
It serves as a reactant for synthesizing Ruthenium (II)-Hmtpo complexes . These complexes have various applications, including catalysis, organic synthesis, and potential use in solar energy conversion.
Antimalarial Activity
The compound is a precursor for dihydroorotate dehydrogenase inhibitors . These inhibitors have shown antimalarial activity, which is crucial for creating new treatments against resistant strains of malaria.
Vilsmeier Reaction
It is used in the Vilsmeier reaction of conjugated carbocycles and heterocycles . This reaction is significant in organic chemistry for introducing formyl groups into aromatic systems, which is a key step in synthesizing various organic compounds.
Pharmacological Research
Research into the pharmacological activity of this compound, particularly its binding to HIV TAR RNA , suggests potential applications in designing drugs to treat HIV .
Antimicrobial Activity
Studies have indicated that derivatives of this compound exhibit antimicrobial activity . This opens up possibilities for its use in developing new antibiotics or disinfectants.
特性
IUPAC Name |
2-(5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl 3,4,5-trimethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O6/c1-10-12(16(23)22-18(21-10)19-9-20-22)5-6-28-17(24)11-7-13(25-2)15(27-4)14(8-11)26-3/h7-9H,5-6H2,1-4H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEBDGSBIOORHBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C(=N1)N=CN2)CCOC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl 3,4,5-trimethoxybenzenecarboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-chloro-N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2880636.png)
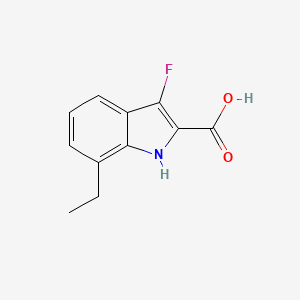
![N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-3-tosylpropanamide](/img/structure/B2880640.png)

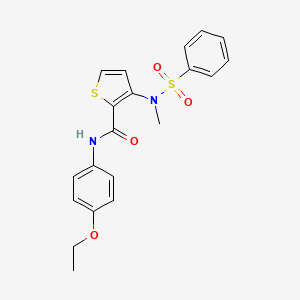
amine hydrochloride](/img/structure/B2880647.png)
![N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-2-methoxyacetamide](/img/structure/B2880648.png)
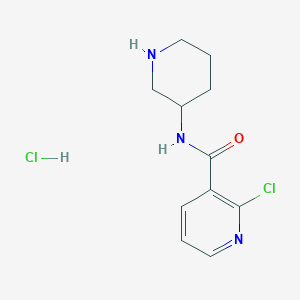
![1-Oxaspiro[4.6]undecan-2-ylmethanamine hydrochloride](/img/structure/B2880651.png)
![N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-prop-2-enyloxamide](/img/structure/B2880652.png)
